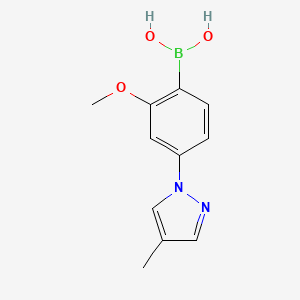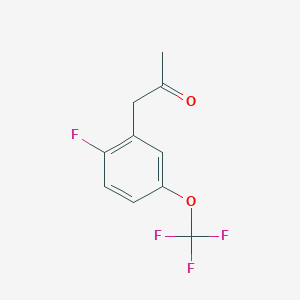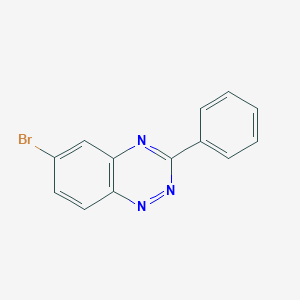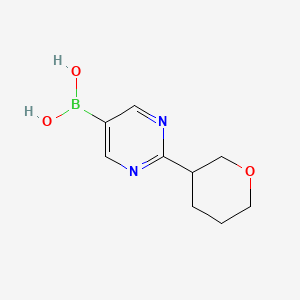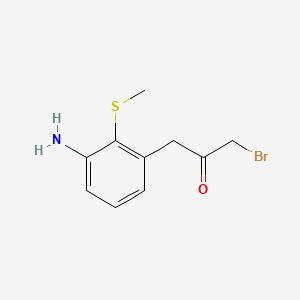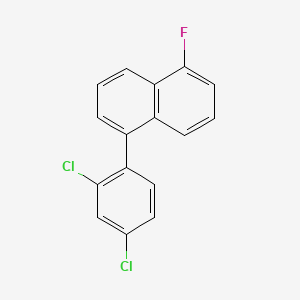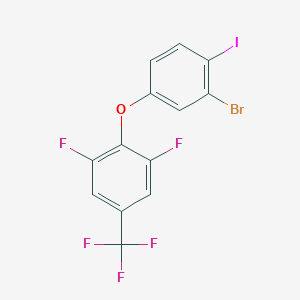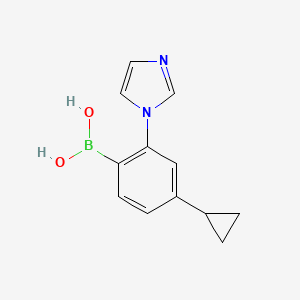
(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group and an imidazole ring attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with an imidazole-containing compound. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate the reduction.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in the Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .
Biology and Medicine
The imidazole ring is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry
In industry, this compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties and functions .
Wirkmechanismus
The mechanism of action of (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The imidazole ring can interact with various biological pathways, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group.
(4-(1H-Imidazol-1-yl)benzaldehyde): Contains an aldehyde group instead of a boronic acid group.
(4-(1H-Imidazol-1-yl)phenol): Contains a hydroxyl group instead of a boronic acid group.
Uniqueness
The presence of the cyclopropyl group in (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid adds steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. This makes it a unique compound with distinct properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H13BN2O2 |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
(4-cyclopropyl-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)11-4-3-10(9-1-2-9)7-12(11)15-6-5-14-8-15/h3-9,16-17H,1-2H2 |
InChI-Schlüssel |
RMEYUMPXOKJACH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2CC2)N3C=CN=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


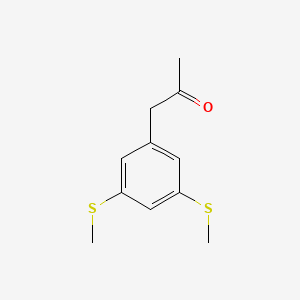


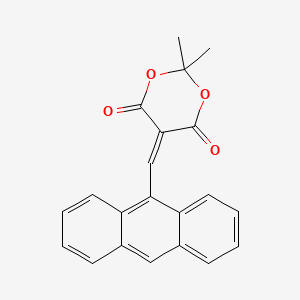
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)

